(5-Fluoropyridin-3-yl)(4-hydroxypiperidin-1-yl)methanone
Overview
Description
(5-Fluoropyridin-3-yl)(4-hydroxypiperidin-1-yl)methanone: is a chemical compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyridine derivatives and has a molecular weight of 256.28 g/mol.
Mechanism of Action
Target of Action
The compound contains a piperidine nucleus, which is a common feature in many biologically active compounds . Piperidine derivatives are known to have a wide range of therapeutic applications, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents . .
Mode of Action
Without specific information on the compound, it’s difficult to predict its exact mode of action. Given the presence of a piperidine nucleus, it’s possible that it might interact with various enzymes, receptors, or other proteins in the body, leading to its therapeutic effects .
Biochemical Pathways
Piperidine derivatives are known to interact with a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Without specific information on the compound, it’s difficult to predict the exact molecular and cellular effects of its action. Given the biological activities associated with piperidine derivatives, it’s possible that it might have a range of effects depending on its specific targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluoropyridin-3-yl)(4-hydroxypiperidin-1-yl)methanone typically involves the reaction of 5-fluoropyridine-3-carboxylic acid with 4-hydroxypiperidine in the presence of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature.
Industrial Production Methods: On an industrial scale, the compound is synthesized using similar methods but with optimized reaction conditions to ensure higher yields and purity. Large-scale reactors and continuous flow processes are often employed to enhance production efficiency.
Chemical Reactions Analysis
(5-Fluoropyridin-3-yl)(4-hydroxypiperidin-1-yl)methanone: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like sodium azide (NaN₃) can replace the fluorine atom.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂O₂, in aqueous medium.
Reduction: LiAlH₄, in ether solvent.
Substitution: NaN₃, in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed:
Oxidation: Corresponding oxo derivatives.
Reduction: Reduced forms of the compound.
Substitution: Azido derivatives.
Scientific Research Applications
(5-Fluoropyridin-3-yl)(4-hydroxypiperidin-1-yl)methanone: has found applications in various fields of scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: The compound is being investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new pharmaceuticals and as an intermediate in the production of other chemical compounds.
Comparison with Similar Compounds
(5-Fluoropyridin-3-yl)(4-hydroxypiperidin-1-yl)methanone: is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other pyridine derivatives, such as 2-fluoropyridine-3-carboxylic acid derivatives and various piperidine derivatives.
Uniqueness: The presence of both fluorine and hydroxyl groups in the compound contributes to its unique chemical and biological properties, making it distinct from other pyridine and piperidine derivatives.
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Properties
IUPAC Name |
(5-fluoropyridin-3-yl)-(4-hydroxypiperidin-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O2/c12-9-5-8(6-13-7-9)11(16)14-3-1-10(15)2-4-14/h5-7,10,15H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUWFZAXPVJOMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)C2=CC(=CN=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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